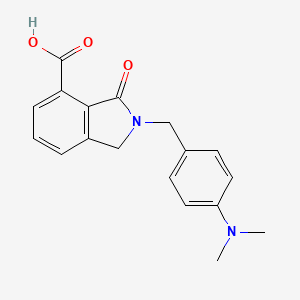

2-(4-(Dimethylamino)benzyl)-3-oxoisoindoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

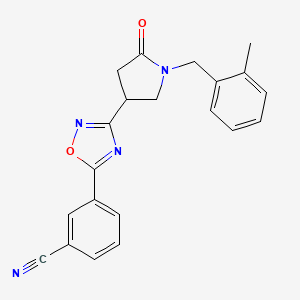

2-(4-(Dimethylamino)benzyl)-3-oxoisoindoline-4-carboxylic acid is a chemical compound with a complex structure. It falls within the class of isoindoline derivatives and exhibits intriguing pharmacological properties. Its molecular formula is C₁₃H₁₉NO₂·HCl , and its molecular weight is approximately 257.76 g/mol .

Applications De Recherche Scientifique

Synthesis and Catalysis

- The compound has been implicated in efficient synthesis processes. For example, a study discusses the efficient synthesis of 3-oxoisoindolines from 2-carboxybenzaldehyde, TMSCN, and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst. This process yields substituted 3-oxoisoindoline-1-carbonitriles or corresponding C1 primary amides, depending on the reaction conditions, highlighting its potential in synthetic chemistry (Nammalwar et al., 2015).

Photocleavage and Molecular Interaction

- A study has explored the photocleavage properties of 1-acyl-7-nitroindolines, which generate carboxylic acids and 7-nitrosoindoles upon photolysis. This process is influenced by the presence of electron-donating substituents like 4-dimethylamino groups. The study reveals that while 4-methoxy substitution increases photolysis efficiency, the 4-dimethylamino analogue is essentially inert, underscoring the nuanced impact of substituents on chemical reactivity (Papageorgiou & Corrie, 2000).

Structural and Crystal Engineering

- Another research domain where this compound finds relevance is in crystal and structural engineering. For instance, a study discusses the creation of ternary multicomponent crystals utilizing charge-transfer interactions, where a common pairing of 3,5-dinitrobenzoic acid and 4,4'-bipyridine with a series of amino-substituted aromatic compounds, including 4-(N,N-dimethylamino)benzoic acid, forms the basis of the crystal structures. The study highlights the creation of crystals through complementary charge-transfer and hydrogen-bonding interactions, indicating the compound's role in studying molecular interactions and crystal formation (Seaton et al., 2013).

Material Sciences and Chromophoric Systems

- The compound has also been investigated in the context of material sciences. For instance, a study involves the synthesis of a chromophoric system using 2-(5-(4-dimethylamino-benzylidine)-4-oxo-2-thioxo-thiazolidin-3-yl)acetic acid, which is incorporated into starch through esterification. The modified starch exhibits enhanced light absorption and stability properties, indicating the potential of such systems in the development of environmentally friendly, photoactive materials for applications in dyes, inks, and paints (Chandran et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

2-[[4-(dimethylamino)phenyl]methyl]-3-oxo-1H-isoindole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-19(2)14-8-6-12(7-9-14)10-20-11-13-4-3-5-15(18(22)23)16(13)17(20)21/h3-9H,10-11H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIRTLQHSPOKTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CN2CC3=C(C2=O)C(=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Dimethylamino)benzyl)-3-oxoisoindoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2377963.png)

![1-[2-(4-Methylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine](/img/structure/B2377970.png)

![6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2377971.png)

![3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2377973.png)

![2-(1-methyl-1H-indol-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377975.png)

![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B2377977.png)

![1-[2-(2-Imidazol-1-ylethoxy)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea](/img/structure/B2377980.png)

![1-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2377984.png)